2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Descripción general

Descripción

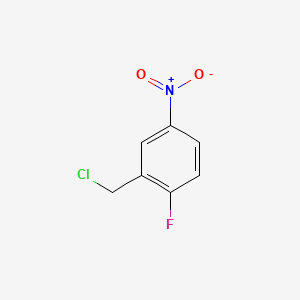

2-(Chloromethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the 2-position, a fluorine atom at the 1-position, and a nitro group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene typically involves the chloromethylation of 1-fluoro-4-nitrobenzene. This can be achieved through the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of 1-fluoro-4-nitrobenzene then attack the electrophilic carbon, followed by rearomatization of the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the chloromethyl group.

Reduction: 2-(Aminomethyl)-1-fluoro-4-nitrobenzene or 2-(Chloromethyl)-1-fluoro-4-aminobenzene.

Oxidation: 2-(Carboxymethyl)-1-fluoro-4-nitrobenzene.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery and development.

Material Science: It can be used in the synthesis of functional materials, including polymers and resins, due to its reactive functional groups.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during chemical reactions.

Comparación Con Compuestos Similares

2-(Chloromethyl)-1-fluoro-4-nitrobenzene can be compared with other similar compounds such as:

2-(Chloromethyl)-1-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

2-(Chloromethyl)-1-fluoro-4-methylbenzene:

2-(Chloromethyl)-1-fluoro-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a nitro group, influencing its reactivity and applications.

The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in different fields.

Actividad Biológica

2-(Chloromethyl)-1-fluoro-4-nitrobenzene is a compound of significant interest in various fields, including medicinal chemistry and industrial applications. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C7H6ClFNO2

- CAS Number: 143032-52-4

The compound features a chloromethyl group, a fluorine atom, and a nitro group attached to a benzene ring, which contributes to its reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests its potential use in treating inflammatory diseases, although more comprehensive in vivo studies are necessary to confirm these findings .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays measuring free radical scavenging ability. Results indicate that it possesses moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related cellular damage .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction: The compound may interact with specific receptors involved in inflammation and immune response modulation.

- Enzyme Inhibition: It could inhibit enzymes that play critical roles in inflammatory pathways or microbial metabolism.

- Cellular Uptake: The presence of the chloromethyl and nitro groups likely influences the compound's cellular uptake and subsequent biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Moderate |

| 4-Nitrophenol | High | Moderate | Low |

| Chloramphenicol | High | Low | Moderate |

This table highlights that while this compound shows promise in various biological activities, other compounds may exhibit stronger effects in specific areas.

Case Studies

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of halogenated nitrobenzenes found that this compound inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains. The study emphasized the need for further exploration into its structure-activity relationship to enhance its efficacy against resistant strains .

Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory mechanisms, researchers treated macrophages with varying concentrations of this compound and measured cytokine levels. The results indicated a dose-dependent reduction in TNF-alpha production, supporting its potential therapeutic role in inflammatory conditions .

Propiedades

IUPAC Name |

2-(chloromethyl)-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEGJILGVKWEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734809 | |

| Record name | 2-(Chloromethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143032-52-4 | |

| Record name | 2-(Chloromethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.